

# Application Notes and Protocols for Terpinyl Acetate in Food Flavoring

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## Compound of Interest

Compound Name: Terpinyl acetate

Cat. No.: B147470

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## Introduction

**Terpinyl acetate** is a naturally occurring monoterpene ester valued for its pleasant aroma and flavor profile.<sup>[1][2][3]</sup> It is a colorless to pale yellow liquid with a characteristic sweet, floral, herbal, and citrusy scent, often compared to lavender and bergamot.<sup>[1][2][3][4]</sup> This compound is found in various essential oils, including those from cardamom, thyme, and pine.<sup>[2][4][5]</sup> In the food industry, **terpinyl acetate** is utilized as a flavoring agent to impart or enhance fruity and floral notes in a wide range of products.<sup>[1][2][3]</sup> It is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).<sup>[6][7][8]</sup>

This document provides detailed application notes, quantitative data, and experimental protocols for the use of **terpinyl acetate** in food flavoring, intended for researchers, scientists, and professionals in the food and drug development fields.

## Data Presentation

The following tables summarize the key quantitative and qualitative data for **terpinyl acetate**.

Table 1: Physicochemical Properties of **Terpinyl Acetate**

Property	Value	Reference
Chemical Formula	C <sub>12</sub> H <sub>20</sub> O <sub>2</sub>	[2][4]
Molecular Weight	196.29 g/mol	[2][8]
Appearance	Colorless to slightly yellow liquid	[1][2][4]
Odor	Sweet, floral, herbal, citrusy, lavender, bergamot	[1][2][3][4]
FEMA Number	3047	[2][7][8]
JECFA Number	368	[6][8][9]
CAS Number	8007-35-0 (Isomer Mixture), 80-26-2 (α-isomer)	[2][7]
Specific Gravity	0.953 - 0.962	[8]
Refractive Index	1.464 - 1.470	[4][8]
Boiling Point	220 °C	[8]
Solubility	Soluble in ethanol, oils, propylene glycol; insoluble in water	[2][8][9]
Shelf Life	36 months or longer if stored properly	[5]
LD50 (Oral, Rat)	5075 mg/kg	[2]

Table 2: Sensory Profile and Applications in Food

Sensory Descriptor	Food & Beverage Applications
Floral, Fruity, Refreshing	Beverages (non-alcoholic), dairy products, desserts.[1]
Citrus, Herbal	Flavored drinks, liqueurs.[3]
Sweet, Fruity (Pear, Plum, Apricot, Cherry)	Confectionery, baked goods, candies, syrups, chewing gum.[3][4][10]
Herbal (Cardamom, Thyme)	Spice blends, savory flavorings.[2]

Table 3: Reported Usage Levels of **Terpinyl Acetate** in Food Categories

Note: These values are indicative. Updated and more detailed use levels can be requested from FEMA.[6]

Food Category	Average Maximum PPM	Reference
Baked Goods	15.0	[5]
Beverages (non-alcoholic)	3.5	[5]
Chewing Gum	Not specified	[10]
Gelatin-based products, Puddings	Not specified	[10]
Fruit-based ice creams	Not specified	[10]

## Experimental Protocols

Detailed methodologies for key experiments related to the application of **terpinyl acetate** are provided below.

### Protocol 1: Quantification of Terpinyl Acetate in a Beverage Matrix using GC-MS

This protocol outlines the analysis of **terpinyl acetate** concentration in a clear beverage using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and

identifying volatile compounds.[11][12]

Objective: To accurately quantify the amount of **terpinyl acetate** in a liquid food matrix.

Materials:

- Beverage sample containing **terpinyl acetate**
- **Terpinyl acetate** standard ( $\geq 98\%$  purity)
- Internal standard (e.g., 4-methyl-2-pentanol)
- Dichloromethane (DCM), HPLC grade
- Anhydrous sodium sulfate
- Separatory funnel (250 mL)
- Volumetric flasks
- Micropipettes
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Standard Preparation:
  - Prepare a stock solution of **terpinyl acetate** (1000  $\mu\text{g/mL}$ ) in dichloromethane.
  - Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10  $\mu\text{g/mL}$ ) by diluting the stock solution.
  - Add a fixed concentration of the internal standard to each calibration standard and blank.
- Sample Preparation (Liquid-Liquid Extraction):
  - Accurately measure 50 mL of the beverage sample into a separatory funnel.

- Add the same fixed amount of internal standard as used in the calibration standards.
- Add 20 mL of dichloromethane to the funnel.
- Shake vigorously for 2 minutes, periodically venting the funnel.
- Allow the layers to separate for 10 minutes.
- Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate to remove residual water.
- Repeat the extraction twice more with fresh 20 mL portions of DCM.
- Combine the organic extracts and concentrate the volume to 1 mL under a gentle stream of nitrogen.
- GC-MS Analysis:
  - Injection: Inject 1  $\mu$ L of the concentrated extract into the GC-MS.
  - GC Conditions (Example):
    - Inlet Temperature: 250°C
    - Column: DB-5ms (30 m x 0.25 mm x 0.25  $\mu$ m)
    - Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
    - Carrier Gas: Helium, constant flow of 1 mL/min.
  - MS Conditions (Example):
    - Ion Source Temperature: 230°C
    - Ionization Mode: Electron Ionization (EI) at 70 eV
    - Scan Range: 40-350 m/z.
- Data Analysis:

- Identify the peaks for **terpinyl acetate** and the internal standard based on their retention times and mass spectra.
- Integrate the peak areas.
- Construct a calibration curve by plotting the ratio of the **terpinyl acetate** peak area to the internal standard peak area against the concentration of the standards.
- Calculate the concentration of **terpinyl acetate** in the sample using the calibration curve.

## Protocol 2: Sensory Evaluation using a Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.<sup>[13]</sup>

Objective: To determine if a panelist can detect a difference between a control sample and a sample containing a specific concentration of **terpinyl acetate**.

Materials:

- Control beverage (without **terpinyl acetate**)
- Test beverage (with a specified concentration of **terpinyl acetate**)
- Identical tasting cups, coded with random 3-digit numbers.<sup>[13]</sup>
- Water and unsalted crackers for palate cleansing.
- Ballots for recording responses.
- Sensory booths or a quiet, odor-free environment.

Procedure:

- Panelist Selection: Recruit a panel of at least 24-30 untrained or trained panelists.
- Sample Preparation:
  - For each panelist, prepare three samples in coded cups.

- Two samples will be identical (e.g., Control), and one will be different (e.g., Test).
- There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB). Ensure these are randomized and balanced across all panelists.[\[13\]](#)
- Testing Protocol:
  - Provide each panelist with the set of three coded samples.
  - Instruct the panelists to taste each sample from left to right.
  - The panelist's task is to identify which of the three samples is different from the other two.
  - Panelists should cleanse their palate with water and crackers between samples.
- Data Analysis:
  - Collect the ballots and count the number of correct identifications.
  - Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., 95%).
  - If the result is significant, it confirms that a perceptible difference exists between the control and the test sample.

## Protocol 3: Accelerated Shelf-Life and Stability Testing

This protocol assesses the stability of **terpinyl acetate** in a food product by subjecting it to elevated stress conditions to predict its long-term stability.

Objective: To evaluate the chemical stability of **terpinyl acetate** in a food matrix under accelerated storage conditions (e.g., elevated temperature).

Materials:

- Packaged food product containing a known initial concentration of **terpinyl acetate**.
- Stability chambers with controlled temperature and humidity.[\[14\]](#)

- GC-MS system for quantification (as per Protocol 1).
- Sensory evaluation panel (as per Protocol 2).

#### Procedure:

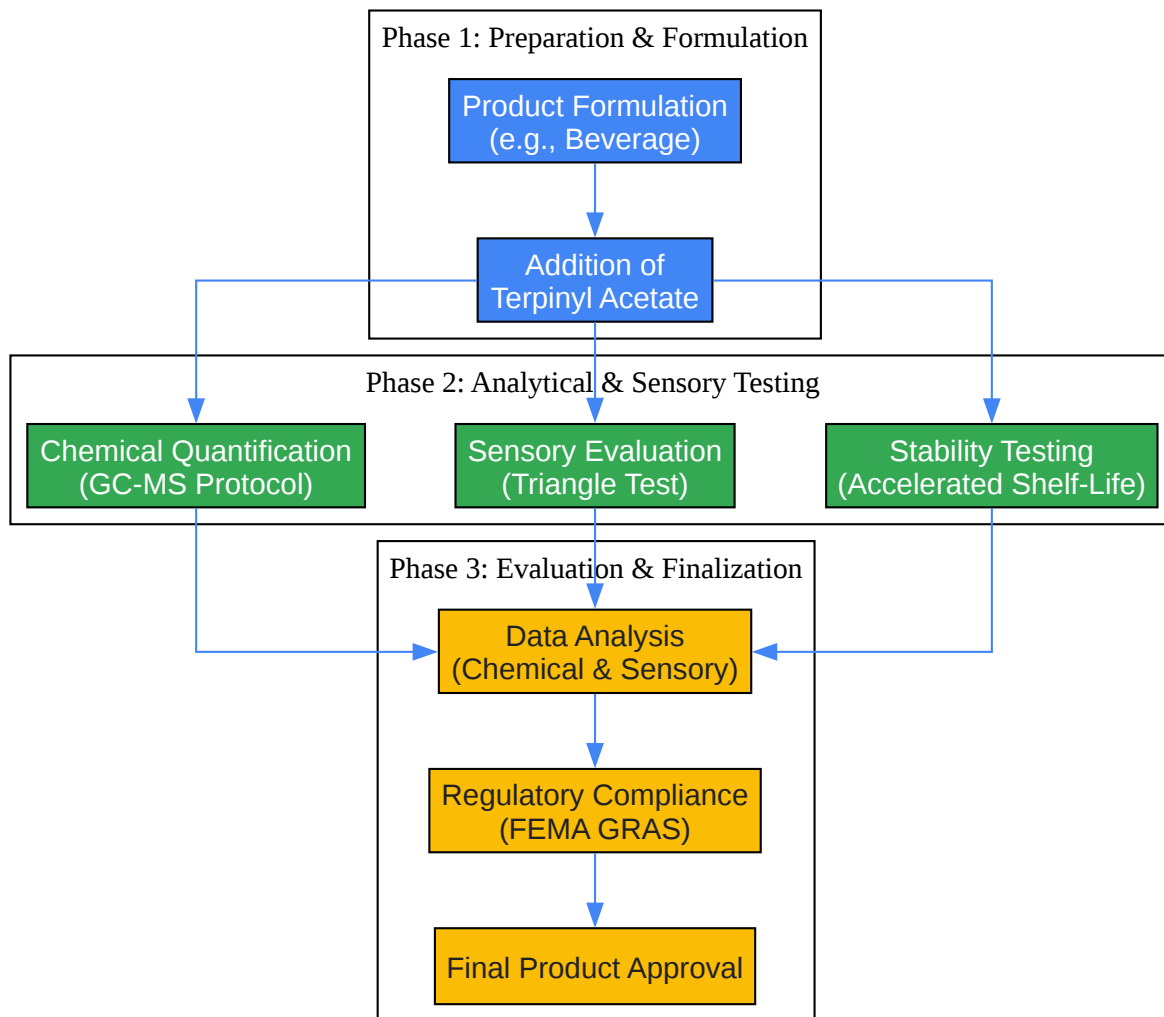
- Initial Analysis (Time Zero):
  - Determine the initial concentration of **terpinyl acetate** in a batch of the product using the GC-MS protocol.
  - Conduct a sensory evaluation to establish the initial flavor profile.
- Storage Conditions:
  - Store the packaged product samples in stability chambers at various conditions. A common accelerated condition is 40°C / 75% RH.
  - Store a set of control samples at recommended storage conditions (e.g., 25°C / 60% RH) for real-time comparison.
- Time-Point Testing:
  - Pull samples from both accelerated and control conditions at specified time points (e.g., 0, 1, 2, 3, and 6 months).
  - At each time point, perform the following analyses:
    - Chemical Analysis: Quantify the concentration of **terpinyl acetate** using GC-MS to determine the degradation rate.
    - Sensory Analysis: Conduct sensory tests (e.g., triangle test or descriptive analysis) to detect any changes in the flavor profile, such as loss of intended flavor or development of off-flavors.[\[15\]](#)
    - Physical Analysis: Observe for any changes in appearance, color, or texture.[\[14\]](#)
- Data Analysis:



- Plot the concentration of **terpinyl acetate** versus time for each storage condition.
- Analyze the sensory data to determine the point at which a significant change in flavor is perceived.
- The end of shelf life is determined when the concentration of **terpinyl acetate** drops below a pre-determined acceptable level or when an unacceptable sensory change occurs.

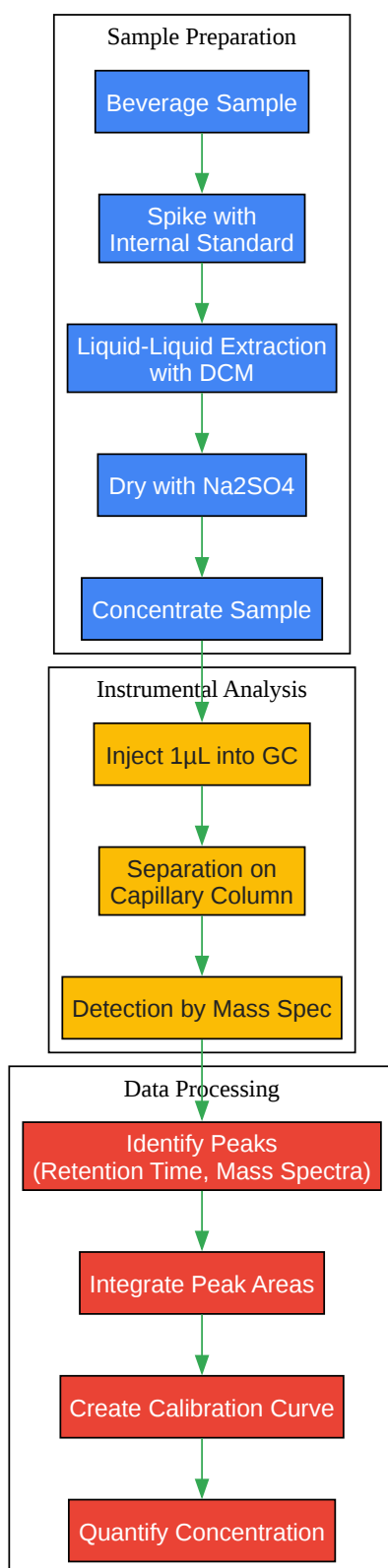
## Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the application of **terpinyl acetate**.



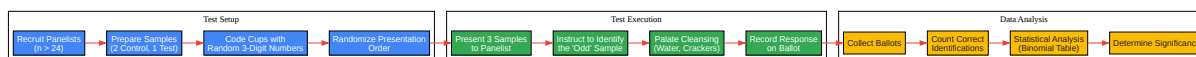
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Caption: Workflow for the application and evaluation of **terpinyl acetate** in food products.



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Caption: Experimental workflow for GC-MS analysis of **terpinyl acetate**.



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Caption: Workflow for the Triangle Test sensory evaluation protocol.

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